molecular formula C13H25N B3249237 Dicyclohexylmethanamine CAS No. 19293-63-1

Dicyclohexylmethanamine

Cat. No. B3249237
Key on ui cas rn: 19293-63-1
M. Wt: 195.34 g/mol
InChI Key: QVQGTNFYPJQJNM-UHFFFAOYSA-N
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Patent
US06482827B1

Procedure details

A solution of dicyclohexylacetic acid (4.5 g) in dichloromethane (50 mL) was treated with oxalyl chloride (2.5 mL). Addition of a catalytic amount of N,N-dimethylformamide (1 drop) caused immediate gas evolution to take place. The reaction mixture was stirred for 2 hr, then concentrated to dryness. The residue, consisting of crude dicyclohexylacetyl chloride, was dissolved in acetone (45 mL) and treated at 0° C. with a solution of sodium azide (2.6 g) in water (45 mL). After stirring for 1 hr at 0° C., toluene (100 mL) was added. The organic layer (mainly containing dicyclohexylacetyl azide as shown by IR absorption band at 2128 cm−1) was separated, washed twice with brine, dried (Na2SO4), then heated at reflux for 2 hr. Following evaporation of the solvent, a waxy solid was obtained which mainly consisted of dicyclohexylmethyl isocyanate (IR absorption band at 2275 cm−1). This crude isocyanate was suspended in 20% hydrochloric acid (100 mL) and heated at reflux for 8 h. The insoluble material was filtered off and the filtrate was concentrated in vacuo. The solid residue was taken up in diethyl ether/1N aqueous NaOH and the aqeous layer was re-extracted with ethyl ether. The organic phases were joined and washed with brine, then dried (Na2SO4) and rotoevaporated. The title product was thus obtained as a colourless oil (1.8 g). H1-NMR (200 MHz, DMSO-d6) 0.8-1.8 (m, 22 H); 2.01 (t, 1 H, J=5.4 Hz) ppm.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
dicyclohexylmethyl isocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(C(C2CCCCC2)C(O)=O)CCCCC1.C(Cl)(=O)C(Cl)=O.[CH:23]1([CH:29]([N:36]=C=O)[CH:30]2[CH2:35][CH2:34][CH2:33][CH2:32][CH2:31]2)[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1.[N-]=C=O>ClCCl.CN(C)C=O.Cl>[CH:23]1([CH:29]([NH2:36])[CH:30]2[CH2:31][CH2:32][CH2:33][CH2:34][CH2:35]2)[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
C1(CCCCC1)C(C(=O)O)C1CCCCC1
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
dicyclohexylmethyl isocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C(C1CCCCC1)N=C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in acetone (45 mL)
ADDITION
Type
ADDITION
Details
treated at 0° C. with a solution of sodium azide (2.6 g) in water (45 mL)
STIRRING
Type
STIRRING
Details
After stirring for 1 hr at 0° C.
Duration
1 h
ADDITION
Type
ADDITION
Details
toluene (100 mL) was added
CUSTOM
Type
CUSTOM
Details
The organic layer (mainly containing dicyclohexylacetyl azide as shown by IR absorption band at 2128 cm−1)
CUSTOM
Type
CUSTOM
Details
was separated
WASH
Type
WASH
Details
washed twice with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
a waxy solid was obtained which
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 8 h
Duration
8 h
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
the aqeous layer was re-extracted with ethyl ether
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CCCCC1)C(C1CCCCC1)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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